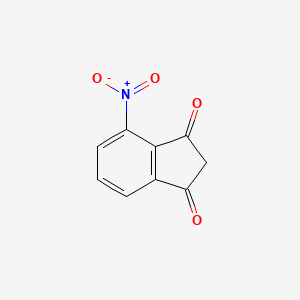![molecular formula C9H8F3NO2S2 B1302475 2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide CAS No. 263147-79-1](/img/structure/B1302475.png)
2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide (TFMSE) is an organosulfur compound that has been used in a variety of scientific research applications. It is a versatile and useful compound that has been used in a wide range of experiments, from biochemical and physiological studies to organic synthesis.
Scientific Research Applications
Comprehensive Analysis of 2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide Applications
Pharmaceutical Industry: This compound, like many sulfonyl derivatives, may be used in the synthesis of various pharmaceuticals. Sulfonyl compounds are known to be key intermediates in the creation of drugs due to their ability to act as sulfonylating agents. For example, they are involved in the synthesis of Sorafenib, an FDA-approved drug for liver cancer treatment .
Agrochemical Industry: Sulfonyl derivatives are also utilized in the agrochemical industry. They serve as protective agents for crops against pests and diseases. The trifluoromethyl group present in the compound could potentially enhance the effectiveness of such agrochemicals .
Material Science: In material science, sulfonyl compounds contribute to the development of functional materials due to their versatile chemical properties. They can be used as building blocks for creating new materials with desired characteristics .
Organic Synthesis: Sulfonyl groups are pivotal in organic synthesis, acting as versatile building blocks for constructing complex molecules through various bond-forming reactions such as S–S, N–S, and C–S bonds .
Medicinal Chemistry: In medicinal chemistry, sulfones, a class of molecules that include sulfonyl compounds, are present in target molecules of importance. They play a fundamental role in the development of novel synthetic methodologies for creating C–C bonds .
Radical Cyclization: Sulfonyl hydrazides, which are related to sulfonyl compounds, are used in radical cyclization of alkenes as radical precursors. This indicates that our compound could potentially be applied in similar radical-based synthetic processes .
Photocatalytic Applications: Recent advances show that sulfonylation reactions can be photoinduced under visible light or ultraviolet irradiation. This suggests potential applications of our compound in photocatalytic processes .
Polymer Chemistry: Finally, sulfones are used as synthetic intermediates in polymer chemistry. Molecules bearing a sulfone unit have found applications in creating polymers with specific properties .
Synthesis and application of trifluoromethylpyridines FDA-Approved Trifluoromethyl Group Containing Drugs Synthesis and applications of sodium sulfinates Recent Progress and Emerging Technologies towards a Sustainable… Applications of sulfonyl hydrazides in radical cyclization of alkenes… Beyond classical sulfone chemistry: metal- and photocatalytic… Recent advances in sulfonylation reactions using potassium/sodium… Recent Advances in the Synthesis of Sulfones - Thieme
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S2/c10-9(11,12)6-1-3-7(4-2-6)17(14,15)5-8(13)16/h1-4H,5H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZWOMZLTKOQLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372522 |
Source


|
| Record name | 2-[[4-(TRIFLUOROMETHYL)PHENYL]SULPHONYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide | |
CAS RN |
263147-79-1 |
Source


|
| Record name | 2-[[4-(Trifluoromethyl)phenyl]sulfonyl]ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263147-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(TRIFLUOROMETHYL)PHENYL]SULPHONYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B1302413.png)
